Ethyl L-lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-3-8-5(7)4(2)6/h4,6H,3H2,1-2H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCLXQDLBQLTDK-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042336 | |
| Record name | (L)-(-)-Ethyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | (L)-Ethyl lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20881 | |
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Vapor Pressure |
1.6 [mmHg] | |
| Record name | (L)-Ethyl lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20881 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
687-47-8 | |
| Record name | Ethyl L-lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=687-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (L)-(-)-Ethyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 2-hydroxy-, ethyl ester, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (L)-(-)-Ethyl lactate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (S)-2-hydroxypropionate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | ETHYL L-LACTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GA1IKU79WZ | |
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Advanced Methodologies for Ethyl L Lactate Synthesis and Production
Chemical Catalysis in Ethyl L-lactate Formation
Chemical catalysis plays a significant role in the industrial production of this compound, utilizing both homogeneous and heterogeneous systems.
Homogeneous acid catalysts, typically strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are effective in accelerating the esterification of lactic acid with ethanol (B145695) atamanchemicals.comiyte.edu.triyte.edu.tr. While these catalysts are highly active, their use can lead to equipment corrosion and complicate product separation due to their presence in the same phase as the reactants and products atamanchemicals.commetu.edu.tr. Despite these drawbacks, homogeneous acid catalysis is a well-established method for achieving high reaction rates researchgate.net.
Heterogeneous catalysts offer advantages over homogeneous systems, such as easier separation from the reaction mixture, reduced corrosion, and the potential for catalyst reuse atamanchemicals.commetu.edu.tr. Various solid acid catalysts have been explored for this compound synthesis:
Ion-Exchange Resins: Acidic ion-exchange resins, such as Amberlyst 15, are widely used heterogeneous catalysts for this esterification iyte.edu.triyte.edu.trresearchgate.net. Studies have shown that Amberlyst 15 can achieve high conversions, with nearly complete conversion of lactic acid reported in hybrid systems utilizing zeolite T membranes iyte.edu.tr.
Metal Oxides and Supported Catalysts: Activated carbon-supported tin (Sn) and zinc (Zn) oxide catalysts (SnO₂@AC and ZnO@AC) have demonstrated high yields in converting trioses, hexoses, and lignocellulosic biomass hydrolysates to this compound oulu.fi. SnO₂@AC was particularly effective for dihydroxyacetone (DHA) conversion, achieving 99% yield, while ZnO@AC showed higher selectivity for glucose and hydrolysate conversion, with yields of 60% and 85%, respectively researchgate.netoulu.fi. Tungsten oxide (WO₃) supported on silica (B1680970) (SiO₂) has also been investigated, yielding up to 61% this compound at 80°C with a 1:5 lactic acid to ethanol ratio begellhouse.com.
Zeolites: Sn-Beta zeolites, particularly hierarchical bimetallic ones, are promising heterogeneous catalysts due to their pore structure and Lewis acidity, which facilitate glucose isomerization and fructose (B13574) retro-aldol reactions acs.org. Sn-MCM-41, a mesoporous material, has shown excellent catalytic performance in the conversion of dihydroxyacetone to this compound, attributed to its strong Lewis acid sites and mild Brønsted acid sites rsc.org.
Table 1: Examples of Heterogeneous Catalysts and Their Performance in this compound Synthesis
| Catalyst System | Substrate(s) | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |
| SnO₂@AC | Dihydroxyacetone (triose) | Not specified | Not specified | 99 | researchgate.netoulu.fi |
| ZnO@AC | Glucose, Hydrolysate | Not specified | Not specified | 60 (glucose), 85 (hydrolysate) | researchgate.netoulu.fi |
| SnCl₂/SnCl₄ | Rice straw | 220 | 4 | 21.8 | oulu.firesearchgate.net |
| SnCl₂/ZSM-5 | Rice straw | 220 | 4 | 20.0 | oulu.firesearchgate.net |
| Sn-promoted alumina (B75360) | Dihydroxyacetone, Ethanol | 80 | 7 | ≈70 | conicet.gov.ar |
| WO₃/SiO₂ | Lactic acid (85%), Ethanol | 80 | Not specified | 61 | begellhouse.com |
| Amberlyst 15 | Lactic acid, Ethanol | Not specified | 8 | Almost complete conversion of LA | iyte.edu.tr |
| Sn-MCM-41 | Dihydroxyacetone | Not specified | 6 | Complete conversion (of DHA) | rsc.org |
Lewis acid catalysts are crucial in the production of this compound, particularly when starting from carbohydrates like trioses (e.g., dihydroxyacetone) conicet.gov.arpnas.org. These catalysts facilitate the formation of α-hydroxy carboxylic acids from smaller carbohydrate fragments through reactions like 1,2-hydride shifts pnas.org. Tin-based Lewis acids, such as SnCl₂ and SnCl₄, are commonly employed researchgate.netresearchgate.net.
Research has shown that Lewis acid catalyst systems, such as SnCl₂/SnCl₄ and SnCl₂/ZSM-5, are vital for the selective production of this compound from biomass feedstocks like rice straw oulu.firesearchgate.net. For instance, a SnCl₂/SnCl₄ system achieved an this compound yield of up to 21.8% from rice straw in sub-critical ethanol at 220°C oulu.firesearchgate.net. Sn-promoted alumina catalysts have also demonstrated effectiveness in the liquid-phase synthesis of this compound from dihydroxyacetone and ethanol, with yields of approximately 70% at 80°C conicet.gov.ar. The catalytic activity is directly linked to the number of Lewis acid sites provided by surface tin species conicet.gov.ar.
Biocatalytic Strategies for this compound Production
Biocatalytic methods, primarily involving enzymes, offer an environmentally friendly alternative for this compound synthesis, often characterized by high selectivity and milder reaction conditions.
Lipases are frequently utilized as biocatalysts for the esterification of lactic acid with ethanol, particularly in non-aqueous media where they catalyze the reverse reaction of hydrolysis uni-pannon.hu. Novozym 435, an immobilized Candida antarctica lipase (B570770) B, is a highly effective and commonly studied enzyme for this reaction uni-pannon.huresearchgate.netcjcatal.com.
Studies have demonstrated the efficiency of Novozym 435 in various reaction systems:
In heptane, Aspergillus fumigatus lipase achieved 87.32% esterification when ethanol and lactic acid were used at a 500:100 mM ratio at 40°C over 12 hours researchgate.net.
Novozym 435 achieved a 77% yield of this compound in tert-butyl alcohol under optimized conditions (1:8 acid to alcohol molar ratio, 60°C, 0.3 mol/L acid, 45 g/mol lipase, 200 rpm, 24 hours) atamanchemicals.comcjcatal.com.
In deep eutectic solvents (DESs), such as choline (B1196258) chloride:glycerol (B35011) (1:2), Novozym 435 yielded 28.7% this compound at 50°C iyte.edu.trresearchgate.net.
Chloroform (B151607) and hexane (B92381) have also been identified as effective solvents, yielding 88% and 75% respectively, for lipase-catalyzed this compound production at low lactic acid concentrations researchgate.net.
Table 2: Lipase-Mediated this compound Synthesis Conditions and Yields
| Lipase Type | Solvent / Medium | Lactic Acid:Ethanol Molar Ratio | Temperature (°C) | Reaction Time (h) | This compound Yield (%) | Reference |
| Aspergillus fumigatus lipase | Heptane | 100:500 mM | 40 | 12 | 87.32 | researchgate.net |
| Novozym 435 | tert-butyl alcohol | 1:8 | 60 | 24 | 77 | atamanchemicals.comcjcatal.com |
| Novozym 435 | Choline chloride:glycerol (1:2) DES | 3 M lactic acid, 5 M ethanol | 50 | Not specified | 28.7 | iyte.edu.trresearchgate.net |
| Novozym 435 | Chloroform | Low concentration | Not specified | Not specified | 88 | researchgate.net |
| Novozym 435 | Hexane | Low concentration | Not specified | Not specified | 75 | researchgate.net |
| Candida antarctica lipase B (immobilized) | Not specified (membrane bioreactor) | 1:7 (ethanol:lactic acid) | 40 | 24 | >90 | uni-pannon.hu |
Optimizing reaction parameters is crucial for maximizing this compound yield and enantioselectivity in biocatalytic processes. Key parameters include substrate molar ratio, temperature, enzyme concentration, water content, and solvent choice.
Substrate Molar Ratio: The molar ratio of ethanol to lactic acid significantly impacts conversion and enantiomeric excess. For Candida antarctica lipase, an ethanol to lactic acid ratio of 7:1 was found to be most favorable for conversion, reaching 85%, while a ratio of 5:1 yielded the highest enantiomeric excess uni-pannon.hu. Another study suggested an optimal molar ratio of ethanol to acid of 8.3:1 for immobilized lipase-catalyzed synthesis researchgate.net.
Temperature: Optimal temperatures for lipase activity typically range from 40°C to 60°C. For instance, Novozym 435 showed highest activity at 40°C uni-pannon.hu. However, some studies have reported optimal temperatures up to 55°C or 60°C for specific lipase systems researchgate.netcjcatal.com.
Water Content: Initial water content plays a critical role, as lipases can catalyze hydrolysis in aqueous solutions. Low water content (e.g., less than 2% w/w) is generally preferred to shift the equilibrium towards esterification uni-pannon.hu. For deep eutectic solvents, 10% (v/v) water content was found to be effective iyte.edu.tr.
Enzyme Concentration: Increasing lipase load generally leads to higher ester yields. An optimal enzyme concentration of 40 mg/mL was reported in one study nih.gov, while another found 30 mg/mL to be effective in DES iyte.edu.tr.
Solvent Effects: The choice of solvent can significantly influence enzyme activity and substrate solubility. Green solvents like deep eutectic solvents (DESs) have shown promise, with choline chloride:glycerol (1:2) being particularly effective iyte.edu.tr. Other effective organic solvents include chloroform and hexane researchgate.net.
Reaction Time and Agitation: Reaction time and agitation rate also influence yield. For example, 26.87 hours reaction time and 150 rpm rotation speed were optimal for immobilized lipase researchgate.net.
The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, which can be subject to inhibition by both lactic acid and ethanol, highlighting the importance of optimizing substrate concentrations iyte.edu.trresearchgate.net.
Process Intensification in this compound Manufacturing
Membrane Reactor Technologies for Continuous this compound Production
Membrane reactor technologies offer a promising avenue for the continuous and intensified production of this compound, primarily by overcoming equilibrium limitations in esterification reactions through the selective removal of water. This approach can significantly enhance reaction efficiency and product purity.
Studies have demonstrated the efficacy of pervaporation membrane reactors (PVMRs) in the synthesis of ethyl lactate (B86563) from lactic acid and ethanol. For instance, the combination of a batch reactor with a pervaporation unit, utilizing commercial acid resin Amberlyst 15 as a catalyst and a hydrophilic membrane (e.g., PERVAP® 2201), has shown that the yield of ethyl lactate can exceed thermodynamic equilibrium by continuously removing water from the reaction mixture. This can lead to nearly total utilization of lactic acid if the process is run for a sufficient duration. nih.govmdpi.com
In continuous membrane reactor systems, pervaporation using water-selective silica membranes has been evaluated for process intensification. A PVMR with five membranes in series, operating at 70 °C, achieved a high lactic acid conversion of 98% and an ethyl lactate purity of 96%. 36.112.18 The permeances of ethanol and ethyl lactate in these systems are temperature-dependent, following an Arrhenius equation, while water permeance also depends on the feed water content. 36.112.18nih.gov
The use of membrane reactors for ethyl lactate synthesis is in line with principles of green chemistry, offering a more energy-efficient and environmentally friendly production route compared to conventional methods.
Table 1: Performance of Membrane Reactor Technologies for Ethyl Lactate Synthesis
| Membrane Type/Catalyst | Temperature (°C) | Lactic Acid Conversion (%) | Ethyl Lactate Purity (%) | Reference |
| PERVAP® 2201 / Amberlyst 15 (Batch + Pervaporation) | Not specified (batch) | Near total | Not specified | nih.govmdpi.com |
| Water-selective silica membranes (Continuous PVMR) | 70 | 98 | 96 | 36.112.18 |
Sustainable Feedstock Utilization for this compound
The production of this compound from sustainable and renewable feedstocks is a key aspect of its "green" profile, offering an alternative to petrochemical-derived solvents and chemicals.
Conversion of Fermentation-Derived Lactic Acid and Ethanol to this compound
This compound is commonly produced through the esterification of lactic acid with ethanol, both of which can be derived from biomass through fermentation processes. This reaction is typically catalyzed by acid catalysts.
Various catalysts have been investigated for this esterification. In batch experiments at reflux temperature (355 K), Amberlyst 46 demonstrated the highest catalytic activity among Amberlyst 15, Amberlyst 46, and Amberlyst 48, achieving 98% of equilibrium conversion within 2 hours. Other solid acid catalysts, such as WO3/SiO2, have also been employed, yielding up to 61% ethyl lactate in liquid-phase esterification at 80 °C with a 1:5 ratio of lactic acid to ethanol.
The presence of water, often introduced with commercial lactic acid solutions (e.g., 88 wt%), can suppress oligomerization of lactic acid and influence the reaction equilibrium. Reactive distillation is a promising process intensification technique that combines esterification and simultaneous separation of water, leading to increased energy efficiency and space-time yield. A continuous reactive separation column has achieved nearly complete conversion of lactic acid with ethyl lactate yields exceeding 85%, even converting byproduct lactate oligomer esters and acids into additional ethyl lactate.
Table 2: Initial Reaction Rates of Batch Esterification of Lactic Acid with Ethanol Using Different Catalysts
| Type of Catalyst | Initial Reaction Rate (mol L⁻¹ h⁻¹) | Reference |
| Amberlyst 15 | 1.94 | |
| Amberlyst 46 | 2.11 | |
| Amberlyst 48 | 1.67 |
Chemical Depolymerization of Post-Consumer Poly(lactic acid) (PLA) into this compound
Chemical recycling of post-consumer poly(lactic acid) (PLA) waste into ethyl lactate represents a sustainable strategy for a "circular bio-economy." This process involves the alcoholysis of PLA with ethanol.
Researchers at Fraunhofer ICT and Fraunhofer LBF developed a chemical recycling strategy that depolymerizes post-consumer PLA waste into ethyl lactate with a high yield (80%) in a short reaction time (< 20 min) and under mild conditions (< 70 °C, ambient pressure). This process utilizes an eco-friendly, organic catalyst and a low-boiling solvent that selectively dissolves PLA from mixed plastic waste streams. The robustness of this process has been demonstrated by successfully recycling post-consumer PLA cups on a technical scale (15 L).
Another study investigated the catalytic transesterification of post-consumer PLA using a propylenediamine Zn(II) complex. Degradation reactions at 50 °C and 90 °C showed that greater catalyst activity was observed at 50 °C for certain PLA samples (cup, 3D print), with PLA film achieving a 71% lactate yield after 3 hours at 50 °C. This indicates the potential for producing ethyl lactate from waste PLA even in the presence of unknown additives. Alcoholysis of PLA with ethanol can be carried out at milder operating conditions compared to other chemical recycling methods and generates a value-added product, alkyl lactate.
Table 3: Ethyl Lactate Yield from Catalytic Depolymerization of Post-Consumer PLA
| PLA Sample Type | Temperature (°C) | Reaction Time (h) | Ethyl Lactate Yield (%) | Catalyst | Reference |
| PLA film | 50 | 3 | 71 | Propylenediamine Zn(II) complex | |
| Various Post-Consumer PLA | < 70 | < 0.33 | 80 | Eco-friendly organic catalyst |
Integrated Bioprocesses for this compound Production (e.g., from Dairy Waste)
While the provided search results did not yield specific detailed research findings or data tables directly related to "Integrated Bioprocesses for this compound Production (e.g., from Dairy Waste)," the broader context of sustainable feedstock utilization implies the potential for such approaches. Lactic acid, a key precursor for ethyl lactate, is commonly produced via fermentation of various agricultural raw materials, including saccharides. Dairy waste, rich in lactose, can serve as a fermentation feedstock for lactic acid production, which can then be esterified with ethanol to produce this compound. This integrated approach aligns with the principles of circular economy by valorizing waste streams.
Transesterification of Lactic Acid Oligomers for Anhydrous this compound
The preparation of anhydrous this compound can be complicated by the presence of water and the auto-oligomerization of lactic acid. A new method based on the catalytic transesterification of lactic acid oligomers offers a pathway to anhydrous ethyl lactate.
Lactic acid oligomers, formed by the autocatalytic oligomerization of lactic acid, can undergo alcoholysis with ethanol. The product of this transesterification is an anhydrous mixture of esters and their oligomers, from which the this compound can be readily obtained by distillation. Removing water from the system prior to esterification significantly improves the chemical balance towards the product.
Anhydrous FeCl₃ has been successfully used as a catalyst for the transesterification of oligomeric lactic acid with ethanol. A kinetic model for this catalytic alcoholysis of oligoesters, assuming a first-order reaction and equimolar content of reactants, has been developed and experimentally verified. The reaction has been studied under overpressure and autogenous conditions in the temperature range of 100–180 °C. For a catalyst concentration of 1 mol%, the activation energy was determined to be 64.35 kJ·mol⁻¹. This method allows for good yields of ethyl lactate even with equimolar amounts of reactants, unlike some conventional esterification processes that require a significant alcohol excess.
Table 4: Kinetic Parameters for Transesterification of Lactic Acid Oligomers to Anhydrous Ethyl Lactate
| Catalyst | Temperature Range (°C) | Catalyst Concentration (mol%) | Activation Energy (kJ·mol⁻¹) | Reference |
| Anhydrous FeCl₃ | 100–180 | 1 | 64.35 |
Ethyl L Lactate As an Enabling Green Reaction Medium in Organic Synthesis
Non-Conventional Energy Activation in Ethyl L-lactate Mediated Reactions
Ultrasonic Enhancement of Chemical Processes in this compound
The application of ultrasound, a non-conventional energy source, has emerged as a powerful tool for enhancing chemical processes, aligning well with the principles of green chemistry. Sonochemistry, the study of chemical reactions influenced by acoustic cavitation, offers benefits such as accelerated reaction rates, improved yields, reduced reaction times, and enhanced selectivity, often under milder conditions. mdpi.comtandfonline.comnih.gov
In the context of organic synthesis, this compound has been recognized as a suitable medium for sonochemical processes. Reviews indicate that various organic transformations conducted in this compound, including coupling reactions, olefin metathesis, carbonyl group reactions, heterocyclizations, and multicomponent reactions, can benefit from ultrasonic irradiation. researchgate.netresearchgate.net The yields obtained in these ultrasound-assisted reactions in this compound are often reported to be comparable to or even higher than those achieved in conventional solvents or under traditional silent conditions. researchgate.netresearchgate.net The mechanical and chemical effects of cavitation, such as microstreaming, localized hot spots, and increased mass transfer, contribute to the observed enhancements. nih.gov
While the general advantages of employing ultrasound in this compound as a reaction medium for organic synthesis are well-established in the literature, detailed comparative research findings with specific numerical data tables demonstrating the direct ultrasonic enhancement (e.g., comparing yields or reaction times with and without ultrasound) for a broad range of organic synthesis reactions exclusively within this compound are less commonly presented in readily accessible summaries. However, the overarching principle remains that the unique physicochemical properties of this compound, combined with the energy input from ultrasound, create a synergistic environment conducive to efficient and environmentally benign chemical transformations.
Chiral Applications and Stereochemical Research of Ethyl L Lactate
Ethyl L-lactate as a Platform for Chiral Building Blocks
This compound is recognized as a crucial starting material for the synthesis of a wide array of chiral compounds, enabling the creation of enantiomerically pure products that are vital across various industries. sigmaaldrich.comcenmed.com Its utility as a chiral building block is particularly pronounced in drug synthesis, where it aids in the development of compounds with enhanced therapeutic efficacy due to their specific enantiomeric purity. chemimpex.com
Key applications and derivatives include:
Precursor for Chiral Intermediates: this compound serves as a chiral intermediate for the synthesis of pharmaceuticals and agrochemicals. esungroup.netcphi-online.com
Synthesis of Optically Active Compounds: It is an important precursor for compounds such as (S)-1,2-propanediol and (S)-propylene oxide. sigmaaldrich.comcenmed.com
Preparation of Specific Enantiomers: It can be utilized in the preparation of (R)-(+)-2-methyloxirane and (S)-2-((tert-Butyldimethylsilyl)oxy)propanal, the latter being a key intermediate in the synthesis of maltepolides. sigmaaldrich.com
Chiral Liquid Crystals: this compound has been employed as a convenient precursor for the synthesis of chiral liquid crystals. capes.gov.brresearchgate.nettandfonline.com
Chiral Catalysts: It is used in the synthesis of chiral iodoaniline-lactate based catalysts, which are effective in the α-functionalization of ketones. acs.org
Enantiomerically Pure Analogs: The compound can be transformed into enantiomerically pure analogs through straightforward synthetic steps, including alcohol protection and direct reduction of the ester to a primary alcohol. nih.govrsc.org
The versatility of this compound as a chiral building block is summarized in the following table:
| Application Area | Specific Chiral Products/Intermediates |
|---|---|
| Pharmaceutical & Agrochemical Synthesis | Enantiomerically pure drugs, agrochemical intermediates chemimpex.comesungroup.netcphi-online.com |
| Organic Synthesis | (S)-1,2-propanediol, (S)-propylene oxide sigmaaldrich.comcenmed.com |
| Specialty Chemicals | (R)-(+)-2-methyloxirane, (S)-2-((tert-Butyldimethylsilyl)oxy)propanal (maltepolides intermediate) sigmaaldrich.com |
| Materials Science | Chiral liquid crystals capes.gov.brresearchgate.nettandfonline.com |
| Catalysis | Chiral iodoaniline-lactate based catalysts acs.org |
Synthesis and Application of this compound Derivatives as Chiral Solvating Agents
Ethyl (S)-lactate, being a readily available and inexpensive chiral compound, serves as an attractive building block for the development of novel chiral solvating agents (CSAs) used in Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govrsc.orgresearchgate.netnih.govresearchgate.netrsc.org These derivatives are crucial for the enantiodiscrimination of chiral substrates.
The synthesis of these CSAs typically involves a sequence of simple chemical modifications of the functional groups present in ethyl (S)-lactate, leading to the formation of monocarbamoylated and dicarbamoylated derivatives. nih.govrsc.orgresearchgate.netnih.govrsc.org As a chiral pool reagent, ethyl (S)-lactate provides a scaffold for preparing enantiomerically pure analogs. nih.govrsc.org A common synthetic route involves the reaction of the primary alcohol function with selected isocyanates, followed by subsequent deprotection steps. nih.govrsc.org Further derivatization, such as carbamoylation of the secondary alcohol group of lactate-derived chiral carbamates, can yield more complex and efficient CSAs. nih.govrsc.org
Enantiodiscrimination of Chiral Substrates using this compound-Derived CSAs
This compound-derived CSAs have demonstrated significant capabilities in differentiating the resonances of enantiomeric mixtures through NMR spectroscopy. nih.govrsc.orgresearchgate.netnih.govresearchgate.netrsc.org This enantiodiscrimination is critical for assessing the stereoisomeric purity of chiral materials, a vital aspect in pharmaceutical and biomedical research. rsc.org
Specific findings regarding their enantiodiscrimination capabilities include:
Amino Acid Derivatives: These CSAs effectively differentiate enantiomeric mixtures of amino acids that bear a 3,5-dinitrobenzoyl moiety at the amino group and have their carboxyl function derivatized as a methyl ester or amide. nih.govrsc.orgresearchgate.netnih.govresearchgate.netrsc.org
1H NMR Spectroscopy: Almost all CSAs synthesized from ethyl (S)-lactate have shown the ability to induce enantiodiscrimination in 1H NMR spectra. nih.govrsc.orgnih.govrsc.org
High Efficiency: A notable example is (2S)-1-(3,5-dimethylphenylcarbamoyloxy)-2-(3,5-dinitrophenylcarbamoyloxy)propane (referred to as CSA 4), which has exhibited outstanding efficiency and versatility in enantiodiscrimination. nih.govrsc.orgnih.govrsc.org
Inclusion Phenomena: Enantiodiscrimination has also been achieved through inclusion phenomena within a bis(ethyl lactate) p-tert-butylcalix sigmaaldrich.comarene derivative, particularly for amino acid methyl esters. researchgate.netresearchgate.netacs.org
Mechanistic Insights into Chiral Recognition by this compound Derivatives
The mechanism of chiral recognition involving this compound derivatives primarily relies on specific non-covalent interactions within weakly bound complexes. researchgate.net Understanding these interactions is crucial for designing more effective CSAs.
Key mechanistic insights include:
Hydrogen Bonding: A strong hydrogen bond between the chromophore and the lactate (B86563) derivative is often the main interaction responsible for the cohesion of the complex. researchgate.net Additionally, a weaker, secondary hydrogen bond can play a critical discriminative role between the two enantiomers. researchgate.net For instance, the formation of an additional hydrogen bond in the 1:1 heterochiral complex of R-(+)-2-naphthyl-ethanol with S-(+) methyl-lactate allows for its observation, unlike the homochiral complex where this interaction is absent. researchgate.net
Lactate Moiety Involvement: Research indicates that the lactate moiety itself is predominantly involved in the enantioselective interactions that lead to the differentiation of NMR signals between enantiomers. nih.govrsc.org The diastereomeric relationship of certain CSAs derived from ethyl (S)-lactate does not significantly impact their enantiodiscriminating efficiency. nih.govrsc.org
Multiple Carbamoyl (B1232498) Functions: The presence of two carbamoyl functions in CSAs, such as those designated as compounds 4-6, has been observed to lead to improved enantiodiscriminations. nih.govrsc.org
Weak Interactions: Beyond strong hydrogen bonds, other subtle interactions, such as weak CH-π interactions, can also contribute to the selectivity observed in chiral recognition processes. researchgate.net
Conformational Effects: The chirality of solvents like ethyl lactate can influence the conformational changes of polymers, with differences in intramolecular hydrogen bonding observed between the D- and L-enantiomers of ethyl lactate. osaka-u.ac.jp This suggests that the stereochemistry of the solvent can subtly alter the solute's conformation, impacting recognition. osaka-u.ac.jp
Chiral Integrity and Stereochemical Control in this compound Processes
Maintaining chiral integrity and exercising precise stereochemical control are paramount in the production and application of this compound, particularly when it is intended for use as a chiral building block in sensitive pharmaceutical or agrochemical syntheses.
Production Methods and Stereochemistry: this compound is commonly synthesized through the esterification of lactic acid with ethanol (B145695). ontosight.aichemimpex.comeuropa.euntua.gruobasrah.edu.iq The (S)-enantiomer, L-ethyl lactate, is predominantly formed from biologically sourced lactic acid, typically obtained via fermentation. ontosight.aiuobasrah.edu.iqresearchgate.net
Retention of Stereochemistry: Processes like the chemical recycling of post-consumer polylactic acid (PLA) waste via solvent-assisted transesterification have demonstrated the ability to produce ethyl lactate with high yields (approximately 80%) while achieving complete retention of stereochemistry. tuhh.detamu.edu This highlights the robustness of certain synthetic routes in preserving the original chirality. Similarly, the optical purity of lactic acid derived from fermentation can be retained in subsequent esterification reactions to form lactate esters with virtually no racemization. google.com
Process Optimization: Reactive distillation, a process intensification technique combining reaction and separation, has been successfully employed for ethyl lactate production. This method can achieve high lactic acid conversion and product purity, which is beneficial for industrial scale production. europa.euntua.gr
Quality Control: For applications requiring high chiral purity, such as in drug synthesis, analytical methods are critical. High-Performance Liquid Chromatography (HPLC) detection methods, utilizing coating-type polysaccharide derivative chiral columns, are employed to accurately determine the enantiomeric excess (ee%) of ethyl lactate and its enantiomers. google.com This ensures that the desired chiral purity is met for specific applications. While some industrial uses of ethyl lactate as a general solvent may not demand high enantiomeric purity of the lactic acid feedstock, its role as a chiral building block necessitates stringent control over its stereochemical integrity. europa.euntua.gr
Ethyl L Lactate in Advanced Polymer Science and Sustainable Materials
Polymerization Processes Utilizing Ethyl L-lactate as a Green Solvent
This compound (EL) has emerged as a promising green solvent for various polymerization techniques, offering environmentally benign alternatives to traditional organic solvents. Its ability to dissolve a wide range of monomers and polymers, coupled with its safety profile, makes it highly suitable for sustainable polymer synthesis.
This compound (EL) has been identified as an excellent green and safe agrochemical solvent for controlled radical polymerization (CRP), particularly for Single Electron Transfer-Living Radical Polymerization (SET-LRP). acs.orgnih.gov EL demonstrates the capacity to dissolve cupric bromide (CuBr₂) and facilitate the efficient disproportionation of cuprous bromide (CuBr) when tris(2-(dimethylamino)ethyl)amine (Me₆-TREN) is present. acs.orgnih.gov This solvent's versatility is further highlighted by its ability to dissolve both aqueous (polar) and hydrocarbon (nonpolar) soluble monomers and polymers. acs.orgnih.gov
Studies have shown that Cu(0) wire-catalyzed SET-LRP conducted in EL can yield hydrophilic and hydrophobic polyacrylates with precise chain end functionality. acs.orgnih.gov Beyond copper-catalyzed systems, non-toxic and metabolizable choline (B1196258) iodide analogues, including choline iodide, have been successfully employed as catalysts for "green" living radical polymerization (LRP) in conjunction with green solvents such as ethyl lactate (B86563), ethanol (B145695), and water. ntu.edu.sg This green LRP approach enables the synthesis of biocompatible polymethacrylates and polyacrylates characterized by low polydispersity and high monomer conversions. ntu.edu.sg Furthermore, this methodology has facilitated the creation of well-defined hydrophobic-hydrophilic and hydrophilic-hydrophilic block copolymers. ntu.edu.sg
The effectiveness of this compound as a solvent in controlled radical polymerization is summarized in the table below:
| Polymerization Technique | Catalyst System | Monomers/Polymers | Key Outcomes | Reference |
| SET-LRP | Cu(0) wire, Me₆-TREN | Hydrophilic & Hydrophobic Acrylates | Precise chain end functionality | acs.orgnih.gov |
| Green LRP | Choline iodide analogues | Polymethacrylates, Polyacrylates | Low polydispersity, High monomer conversion, Biocompatible | ntu.edu.sg |
This compound (EL) serves as a crucial bio-sourced solvent that can be effectively utilized for the synthesis of bio-based acrylate (B77674) monomers and their subsequent polymerization into advanced materials. acs.orgworktribe.com A notable development is the precise synthesis of polymers derived from alkyl lactate ester acrylates, such as ethyl lactate acrylate (ELA), through Cu(0) wire-catalyzed SET-LRP at 25 °C in alcoholic media. acs.orgworktribe.comresearchgate.net This methodology provides exceptional control over the molecular weight, molecular weight distribution, and chain-end functionality of the resulting polymers. acs.orgworktribe.comresearchgate.net
Research indicates that aqueous EL mixtures are more effective than pure EL in mediating the SET-LRP process. acs.orgnih.gov The high monomer conversion, often near-quantitative, and excellent bromine chain-end functionality achieved through this method have enabled the creation of innovative bio-based block copolymers containing rubbery poly(ethyl lactate acrylate) (poly(ELA)) sequences. acs.orgnih.gov For example, a poly(ELA)-b-poly(glycerol acrylate) block copolymer has been shown to self-assemble in water, forming stable micelles with chiral lactic acid-derived block-forming micellar cores. acs.orgnih.gov Homologous alkyl lactate esters, including methyl and n-butyl lactate, have also been successfully polymerized with similar levels of control. acs.orgworktribe.com
Lactic acid is recognized as a fundamental bio-based chemical building block, and its derivatives, such as lactate esters, are instrumental in the production of well-defined polymeric materials. mdpi.comacs.org Furthermore, poly(ethyl lactate methacrylate) (PEtLM) can be synthesized via RAFT polymerization directly from EL, eliminating the need for monomer isolation and purification steps. acs.org
This compound in the Circular Economy of Poly(lactic acid) (PLA)
This compound plays a significant role in fostering a circular economy for poly(lactic acid) (PLA) by serving as both a product of PLA waste valorization and a precursor for its synthesis.
The chemical recycling of post-consumer poly(lactic acid) (PLA) waste into lactate esters, particularly ethyl lactate, represents a highly promising strategy for establishing a circular bio-economy. fraunhofer.demdpi.comresearchgate.netfraunhofer.de Alcoholysis, which involves transesterification with an alcohol, is a primary method for this valorization and can often be carried out under mild reaction conditions. mdpi.comresearchgate.netresearchgate.netopen.ac.uk
Researchers at Fraunhofer ICT and LBF have pioneered a process for depolymerizing PLA waste into ethyl lactate, achieving high yields of approximately 80% within a short reaction time of less than 20 minutes, under mild conditions (< 70 °C and ambient pressure). fraunhofer.de This process utilizes an eco-friendly organic catalyst and is capable of processing various grades of virgin PLA, as well as post-consumer PLA cups. fraunhofer.de The robustness of this method has been demonstrated through its successful scale-up to a technical level (15 L). fraunhofer.de
Other catalysts that have proven effective for the alcoholysis of PLA to ethyl lactate include zinc acetate (B1210297) (Zn(OAc)₂), magnesium ethoxide, and bis(hexamethyldisilazido)zinc (Zn(HMDS)₂). researchgate.netacs.orgnih.gov Notably, Zn(HMDS)₂ has achieved a remarkable 99% lactate yield at 25 °C within 2 hours. acs.orgnih.gov A key advantage of this chemical recycling approach is its selectivity, allowing for the effective separation of PLA from mixed plastic waste streams, such as those containing polyethylene (B3416737) terephthalate (B1205515) (PET) and polypropylene (B1209903) (PP), as PET exhibits no reactivity under the conditions used for PLA depolymerization. fraunhofer.deopen.ac.uk
The following table summarizes key findings in the chemical valorization of PLA waste to this compound:
| Catalyst System | Reaction Conditions | Ethyl Lactate Yield | Time | Reference |
| Organic Catalyst | < 70 °C, Ambient Pressure | ~80% | < 20 min | fraunhofer.de |
| Zn(HMDS)₂ | 25 °C | 99% | 2 h | acs.orgnih.gov |
This compound (ELA) can serve as a direct monomer for the synthesis of poly(L-lactide) (PLA) through polycondensation, offering a simplified and advantageous route compared to traditional ring-opening polymerization (ROP) of lactide. rsc.orguc.ptcolab.ws This method streamlines the lactic acid purification process and bypasses the need for lactide synthesis and purification, presenting significant benefits. uc.pt
Research has explored the efficacy of various catalysts for the polycondensation of ELA at approximately 150 °C, including different tin catalysts (e.g., dibutyltin (B87310) bis(phenoxides)), bismuth subsalicylate, and titanium tetraethoxide. rsc.orgcolab.wsrsc.org Among these, dibutyltin bis(phenoxides) have demonstrated particular effectiveness. rsc.orgcolab.wsrsc.org Despite the inherently low reactivity of ELA, this polycondensation approach has successfully yielded poly(L-lactide) with weight-average molecular masses (Mw) of up to 12,500, accompanied by partial crystallization. rsc.orgcolab.wsrsc.org Furthermore, PLA with comparable molecular masses can also be produced via ELA-initiated ROPs of L-lactide when utilizing the most effective polycondensation catalysts. rsc.orgcolab.wsrsc.org An alternative route involves the direct synthesis of ethyl lactate from lactide and ethanol under catalytic heating and reflux conditions, followed by purification via vacuum distillation. google.com
Key data regarding the polycondensation of this compound for PLA synthesis are presented below:
| Catalyst System | Reaction Temperature | Reaction Time | Achieved Mw (PLA) | Reference |
| Dibutyltin bis(phenoxides) | 150 °C | 6 days | Up to 12,500 | rsc.orgcolab.wsrsc.org |
| Bismuth subsalicylate | 150 °C | 6 days | Varied | rsc.orgcolab.wsrsc.org |
| Titanium tetraethoxide | 150 °C | 6 days | Varied | rsc.orgcolab.wsrsc.org |
This compound plays a dual role in the chemical dynamics of lactic acid and poly(lactic acid) (PLA), influencing both oligomerization and depolymerization pathways. Oligomerization of lactic acid is a crucial preliminary step in the production of lactide, which subsequently serves as a monomer for PLA synthesis. ijapbc.comnih.govresearchgate.net The presence of ethanol can significantly mitigate lactic acid oligomerization during the formation of ethyl lactate. For instance, combining an 88 wt% lactic acid solution with ethanol at a molar ratio of 3:1 (ethanol to lactic acid) can reduce the oligomer content to as low as 0.4 mol%. europa.eu
Depolymerization of PLA into ethyl lactate occurs through alcoholysis, a transesterification reaction where ethanol acts as a nucleophile, cleaving the ester bonds within the polymer backbone. mdpi.comresearchgate.netresearchgate.nettuhh.de This process involves an alkoxide attacking the carbonyl group of the PLA macromolecule. tuhh.de The efficiency of PLA depolymerization to alkyl lactates can be influenced by the length of the alkyl group of the starting alcohol, with ethyl lactate frequently demonstrating high yields. researchgate.net
Lactide can also be synthesized from alkyl lactates, including ethyl lactate, via a prepolymer route. In this process, an oligomer with a molecular weight ranging from 600 to 800 g/mol has been found to yield the highest amount of lactide. researchgate.net The optimal depolymerization temperature for an oligomer with a molecular weight of 1274 g/mol was determined to be 180 °C. researchgate.net Furthermore, the depolymerization of PLA directly into lactide, its cyclic dimer, is a vital pathway for closed-loop recycling. This process is commonly catalyzed by metal catalysts such as stannous 2-ethylhexanoate (B8288628) (Sn(Oct)₂) or various Zn(II) catalysts, typically at elevated temperatures. acs.orgnih.govnih.govacs.orgnih.govkab.ac.ugacs.org
The table below provides an overview of oligomerization and depolymerization aspects in this compound systems:
| Process Type | Reactants/Products | Key Conditions/Findings | Reference |
| Lactic Acid Oligomerization | Lactic acid, Ethanol | Ethanol suppresses oligomerization (e.g., 0.4 mol% oligomer at 3:1 EtOH:LA ratio) | europa.eu |
| PLA Depolymerization (Alcoholysis) | PLA, Ethanol | Transesterification via alkoxide attack, high ethyl lactate yields | mdpi.comresearchgate.netresearchgate.netresearchgate.nettuhh.de |
| Lactide Synthesis from Alkyl Lactate | Alkyl lactate (e.g., ethyl lactate) | Optimal oligomer MW for lactide yield: 600-800 g/mol ; Optimal depolymerization temp: 180 °C for 1274 g/mol oligomer | researchgate.net |
| PLA Depolymerization (to Lactide) | PLA | Catalyzed by Sn(Oct)₂ or Zn(II) catalysts at elevated temperatures | acs.orgnih.govnih.govacs.orgnih.govkab.ac.ugacs.org |
Development of Novel Polymeric Architectures from this compound Precursors
The development of novel polymeric architectures from this compound (EL) precursors leverages its potential as a sustainable building block for advanced materials. The acrylic derivative of ethyl lactate, known as ethyl lactate acrylate (ELA), and homologous structures like methyl and n-butyl ester acrylates, have been successfully polymerized with precise control over molecular weight, molecular weight distribution, and chain-end functionality nih.govworktribe.comacs.org. This control is often achieved through advanced polymerization techniques, such as Single Electron Transfer-Living Radical Polymerization (SET-LRP) nih.govworktribe.comacs.orgacs.org and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization nih.govresearchgate.net.
SET-LRP, particularly when catalyzed by Cu(0) wire in alcohols at 25 °C, provides a green methodology for the living radical polymerization of these bio-based monomers nih.govworktribe.comacs.org. Kinetic experiments have demonstrated that the polymerization in conventional alcohols like ethanol and methanol (B129727) is first-order in the monomer, with molecular weight increasing linearly with conversion nih.govworktribe.comacs.org. Aqueous EL mixtures have also been found to be more suitable than pure EL for mediating the SET-LRP process nih.govworktribe.comacs.org. The near-quantitative monomer conversion and high bromine chain-end functionality achieved through these methods enable the preparation of innovative bio-based polymers, including those with rubbery poly(ethyl lactate acrylate) (poly(ELA)) sequences nih.govworktribe.comacs.org.
Block Copolymer Synthesis with this compound Derived Segments
The precise synthesis of block copolymers incorporating this compound derived segments has been a significant area of research. These segments can confer unique properties, such as hydrophobicity or specific thermal characteristics, to the resulting polymeric materials.
One notable example is the synthesis of poly(ELA)-b-poly(glycerol acrylate) block copolymers. These materials contain rubbery poly(ELA) sequences and have been successfully prepared using SET-LRP nih.govworktribe.comacs.org. The ability to control the polymerization allows for the creation of well-defined block copolymers with desired molecular weights and compositions.
Furthermore, ethyl lactate methacrylate (B99206) (EtLM) and ethyl lactate acrylate (EtLA) have been utilized as monomers to create various block copolymer architectures. For instance, block copolymers from EtLA and α-pinene acrylate (αPA), another bio-based monomer, have been prepared via SET-LRP, exhibiting two distinctive glass transition temperatures (Tgs) corresponding to the PEtLA and poly(αPA) segments (e.g., 7 °C and 65 °C, respectively) nih.gov. Similarly, phase separation has been observed in AB block copolymers containing EtLM and tetrahydrofurfuryl methacrylate (THFM) or D-Isosorbide 2-laurate-5-methacrylate (IMAL), indicating immiscibility between blocks and suggesting their potential for sustainable thermoplastic elastomers nih.gov.
RAFT polymerization has also proven effective for synthesizing ABA block copolymers derived from lactate esters. For example, a difunctional RAFT agent, 3,5-bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid (BTCBA), was used to synthesize a poly(butyl L-lactate acrylate) (PBuLA) macroinitiator as a soft segment. Subsequent chain extension with hard segments like poly(isosorbide 2-acrylate-5-acetate) (PIA) or poly(vanillin acrylate) (PVA) resulted in ABA-type thermoplastic elastomers nih.govresearchgate.net. The well-defined nature of these block copolymers is often confirmed by techniques such as Size Exclusion Chromatography (SEC), which shows a distinct shift of the SEC trace to higher molecular weights upon incorporation of the second monomer segment nih.gov.
Self-Assembly of Chiral Lactic Acid-Derived Block Copolymers
The chiral nature of L-lactic acid and its derivatives, such as this compound, plays a crucial role in the self-assembly behavior of derived block copolymers, leading to the formation of ordered nanostructures.
Amphiphilic AB block copolymers, prepared from vinyl monomers derived from ethyl lactate (acting as a hydrophobic block) and hydrophilic blocks such as glycerol (B35011) acrylate or N,N-dimethyl lactamide (B1674226) (DMLA), are capable of self-assembling in water researchgate.nettdx.cat. Depending on their composition, these copolymers can form various nanostructures, including micelles or vesicles tdx.cat. This self-assembly behavior allows for the solubilization of hydrophobic compounds in aqueous environments tdx.cat.
The influence of chirality extends to other lactic acid-based block copolymers. For instance, studies on poly(ethylene glycol)-b-poly(lactic acid) (PEG-b-PLA) block copolymers have investigated how tacticity (the arrangement of chiral centers) affects self-assembly acs.org. Atactic polymers have been observed to form polymersomes, while isotactic polymers (composed of pure D- or L-lactide) form diamond-shaped lamellar structures acs.org. Stereocomplexation, which occurs when both D- and L-lactide units are present, can lead to the formation of larger networks and influence the size of the resulting nanostructures acs.org. The transfer of chirality from the monomeric unit to the multichain domain morphology has also been observed in polylactide (PLA)-based block copolymers, such as polystyrene-b-poly(D or L-lactide) (PS-PDLA or PS-PLLA), which can form helical phases acs.orgpnas.org.
Biotechnological Approaches to Ethyl L Lactate Production and Metabolic Engineering
Microbial Fermentation Systems for Biosynthesis of Ethyl L-lactate
Microbial fermentation provides a natural and environmentally friendly strategy for the biosynthesis of this compound. This process typically involves the conversion of biomass-derived sugars into lactic acid and ethanol (B145695), which are then esterified to form this compound acs.orgnih.gov.
Co-fermentation Strategies Involving Lactic Acid Bacteria and Ester-Producing Yeasts
Co-fermentation strategies utilize the synergistic metabolic activities of different microbial strains to enhance this compound production. A common approach involves the co-cultivation of lactic acid bacteria (LAB) and ester-producing yeasts acs.orgnih.gov. In this system, LAB ferment biomass to produce L-lactic acid, while ester-producing yeasts generate ethanol and secrete esterase enzymes. The esterase then catalyzes the esterification of the microbially produced L-lactic acid and ethanol into this compound acs.orgnih.gov.
Two primary co-fermentation procedures have been explored: one-pot (mixed fermentation) and two-step (conjugate fermentation) processes acs.orgnih.gov. In mixed fermentation, both the lactic acid bacteria and yeast are co-cultured in the same vessel, converting biomass directly into this compound acs.orgnih.gov. For instance, a mixed fermentation system using Wickerhamomyces anomalus (WA) and Lactobacillus rhamnosus (LR) achieved an ethyl lactate (B86563) yield of 1.32 g/L at 30°C over 72 hours acs.orgresearchgate.net.
Conversely, conjugate fermentation involves a two-step process where lactic acid is first produced by LAB, and then the fermentation broth, after removal of the LAB, is introduced to a yeast culture for ethanol and esterase production, leading to this compound synthesis acs.orgnih.gov. This sequential approach can overcome challenges associated with differing optimal growth conditions for the co-cultured microorganisms, such as temperature variations acs.orgnih.gov. Research has shown that conjugate fermentation can significantly improve this compound yields. For example, a conjugate fermentation process yielded 3.05 g/L of this compound, representing a 2.3-fold increase compared to the mixed fermentation yield of 1.32 g/L acs.orgx-mol.netnih.gov.
Table 1: Comparison of this compound Yields in Mixed vs. Conjugate Fermentation
| Fermentation Strategy | This compound Yield (g/L) | Increase Factor | Reference |
| Mixed Fermentation | 1.32 | 1.0 | acs.orgx-mol.net |
| Conjugate Fermentation | 3.05 | 2.3 | acs.orgx-mol.net |
Valorization of Agro-Industrial Byproducts for this compound Fermentation
Various agro-industrial wastes have been explored as substrates for lactic acid production, a key precursor for this compound. These include rice saccharification solution, lignocellulosic biomass, corn stover, and cheese whey acs.orgnih.govredalyc.orgresearchgate.netnih.govresearchgate.net. However, utilizing these complex raw materials often necessitates a pretreatment step to break down recalcitrant polysaccharides and matrices into simpler, easily digestible sugars for microorganisms redalyc.org. This pretreatment can involve enzymatic or thermochemical methods redalyc.org.
The successful conversion of these low-value byproducts into valuable compounds like this compound not only provides an economic incentive but also addresses environmental concerns related to waste disposal redalyc.orgresearchgate.netresearchgate.net. This approach aligns with the principles of a biorefinery concept, maximizing the utility of agricultural residues.
Genetic and Metabolic Engineering of Microorganisms for Enhanced this compound Titer
Genetic and metabolic engineering play crucial roles in optimizing microbial strains for improved this compound production by enhancing specific biosynthesis pathways, modulating gene expression, and redirecting metabolic fluxes.
Elucidation and Engineering of this compound Biosynthesis Pathways
The biosynthesis of this compound typically involves a three-step enzymatic pathway. First, pyruvate (B1213749) is converted to L-lactic acid by lactate dehydrogenase (LdhA). Second, L-lactic acid is transformed into lactyl-CoA by propionate (B1217596) CoA-transferase (Pct). Finally, lactyl-CoA is condensed with ethanol to form this compound, a reaction catalyzed by alcohol acyltransferase (AAT) researchgate.netnih.govnih.govtennessee.edu.
Researchers have engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae to establish and optimize this pathway researchgate.netnih.govresearchgate.netnih.govtennessee.eduacs.org. In E. coli, a modular approach has been employed, dissecting the pathway into an "upstream module" responsible for generating lactate and ethanol precursors from glucose, and a "downstream module" for converting lactate into lactyl-CoA and subsequently condensing it with ethanol researchgate.netnih.govnih.govtennessee.edu. Studies have identified the AAT enzyme as a significant rate-limiting step in the biosynthesis of lactate esters, likely due to its low activity and specificity toward the non-natural substrate lactyl-CoA and various alcohols researchgate.netnih.govtennessee.edu.
Gene Expression Modulation and Enzyme Overexpression for Increased Productivity
To overcome metabolic bottlenecks and enhance this compound productivity, strategies involving gene expression modulation and enzyme overexpression have been implemented. By manipulating factors such as plasmid copy numbers, promoter strengths, and ribosome binding sites, researchers can control the expression levels of key enzymes in the biosynthesis pathway researchgate.netnih.govtennessee.edu.
For instance, in Saccharomyces cerevisiae, the introduction of propionyl coenzyme A transferase (Pct) and alcohol acyltransferase (AAT) established the this compound biosynthesis pathway. Further enhancement was achieved by increasing the copy number of the Pctcp gene and AeAT9 gene, leading to a notable increase in this compound production from 239.53 ± 5.45 mg/L to 346.39 ± 3.99 mg/L acs.org. In engineered E. coli, manipulating the metabolic fluxes of both upstream and downstream modules through these genetic tools resulted in a 4.96-fold improvement in this compound production researchgate.netnih.govtennessee.edu.
Table 2: Impact of Genetic Modifications on this compound Production in Saccharomyces cerevisiae
| Strain | Genetic Modification | This compound Production (mg/L) | Reference |
| α(L)-CP-Ae | Pct and AAT introduction | 239.53 ± 5.45 | acs.org |
| α(L)-tCP-tAe | Increased Pctcp and AeAT9 copy numbers | 346.39 ± 3.99 | acs.org |
Subcellular Metabolic Flux Redirection for Optimized this compound Formation
Subcellular metabolic flux redirection involves strategically altering the flow of metabolites within a cell to favor the production of a desired compound like this compound, while minimizing the formation of byproducts sci-hub.se. This can be achieved by balancing the availability of precursors and optimizing the activities of key enzymes.
In the context of this compound biosynthesis, redirecting metabolic flux involves ensuring sufficient supply of both L-lactic acid and ethanol and channeling these precursors efficiently towards esterification researchgate.netnih.govnih.govtennessee.edu. For example, in engineered E. coli, the re-modularization of the pathway aimed to optimize the production of ethanol and lactate precursors in the upstream module and their subsequent conversion in the downstream module researchgate.netnih.govtennessee.edu.
Furthermore, strategies such as temperature shifting have been employed to optimize different stages of fermentation. For instance, in E. coli engineered for L-lactate production, growing cells at 37°C and then shifting to 42°C for L-lactate formation significantly improved the yield, demonstrating how environmental perturbations can be used to redirect metabolic activity researchgate.net. Blocking competing pathways, such as those leading to D-lactate or other byproducts, and enhancing the desired pathways, like L-lactate synthesis, are crucial for effective metabolic flux redirection and optimized this compound formation researchgate.netresearchgate.net.
Computational and Theoretical Investigations of Ethyl L Lactate Systems
Molecular Dynamics Simulations for Understanding Ethyl L-lactate Solvation Dynamics
Molecular Dynamics (MD) simulations are a powerful tool employed to investigate the long-range fluid structure and dynamic aspects of this compound, both in its pure liquid form and in mixtures with other components like water. These simulations enable the prediction of macroscopic properties by analyzing the behavior of molecules over time. For instance, MD simulations have been utilized to study the pressure-volume-temperature and pressure-viscosity-temperature behaviors of this compound, providing critical data for process design. scribd.comfishersci.cawikipedia.org
A key application of MD simulations is the analysis of solvation dynamics and structural features, which are inferred from radial distribution functions (RDFs) and their evolution with composition, pressure, and temperature. uni.lufishersci.dk Dynamic aspects, such as molecular mobility, are elucidated through calculated self-diffusion constants and mean square displacements. uni.lufishersci.dk Studies have revealed that liquid this compound exhibits a highly structured fluid with low molecular mobility, leading to low self-diffusion coefficients. scribd.com The predictive ability of the force fields used in these simulations is often validated by comparing predicted thermophysical properties with experimental measurements, showing good agreement for most considered properties. fishersci.cawikipedia.orguni.lufishersci.dk
Quantum Chemical Calculations (e.g., Density Functional Theory) for Intermolecular Interactions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in studying the short-range interactions, energetics, and molecular structure of this compound. scribd.comfishersci.ca These calculations allow for a detailed characterization of this compound molecules and their association complexes, both in the gas phase and in solution. For example, the optimized gas phase structures of this compound monomers and multimers can be computed at theoretical levels such as B3LYP/6-311++g**. scribd.com
Characterization of this compound-Water Association Complexes and Solvation Shells
The characterization of this compound-water association complexes and solvation shells is vital for understanding the behavior of this compound in aqueous environments. Computational studies, utilizing DFT, characterize these complexes from both energetic and structural perspectives. uni.lufishersci.dk The formation of such complexes can lead to a weakening of intramolecular hydrogen bonding within this compound molecules, often through an out-of-plane movement of the hydroxyl group. scribd.com
Molecular dynamics simulations, through the analysis of radial distribution functions (RDFs), provide detailed information on the structure of solvation shells. These functions identify specific distances at which solvent molecules are organized around this compound. For instance, in liquid this compound, RDFs reveal distinct solvation shells for various molecular interactions:
Table 1: Solvation Shell Distances in Liquid this compound from RDFs scribd.com
| Interaction Type | First Solvation Shell (Å) | Second Solvation Shell (Å) |
| Tail–Tail | 4.10 | 8.25 |
| Head–Head | 4.10 | 8.75 |
| Cross Head–Tail | 4.10 | 8.45 |
These findings suggest the presence of a continuous apolar domain within liquid this compound. scribd.com In this compound/water mixtures, structural features are inferred from the evolution of RDFs with composition, pressure, and temperature. uni.lufishersci.dk The definition of solvation shells from simulation data is critical, and different nearest neighbor algorithms can be used to define the first-shell coordination sphere.
Elucidating the Influence of Hydrogen Bonding Networks on Macroscopic Behavior
Hydrogen bonding networks play a pivotal role in determining the macroscopic behavior of this compound, particularly when mixed with water. Strong intermolecular hydrogen bonding between this compound and water molecules upon mixing leads to significant deviations from ideal behavior in the mixed fluid. uni.lufishersci.dk This strong association has a remarkable effect on the fluid structure, impacting properties such as density and dynamic viscosity. uni.lufishersci.dk
Studies indicate that hydrogen bonding is extensively developed in both water-rich and this compound-rich solvents. uni.lufishersci.dk The addition of one component significantly influences the hydrogen bonding network of the other, with the effect of this compound on the water hydrogen bonding network being particularly pronounced. uni.lufishersci.dk The competing influence of intramolecular and intermolecular hydrogen bonding within this compound itself, mainly through preferred molecular positions, also contributes to its macroscopic properties. scribd.comfishersci.cawikipedia.org This complex interplay of hydrogen bonds results in a highly structured fluid, which in turn affects properties relevant for industrial applications. scribd.comuni.lufishersci.dk
Advanced Analytical Methodologies for Ethyl L Lactate Research and Characterization
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for confirming the structure of Ethyl L-lactate, identifying impurities, and monitoring chemical reactions involving the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful tool for the structural elucidation of this compound. It provides detailed information about the chemical environment of individual atoms within the molecule. For this compound (C₅H₁₀O₃), characteristic chemical shifts are observed, allowing for the assignment of specific protons and carbons. For instance, ¹H NMR spectra reveal distinct signals for the methyl, methylene (B1212753), hydroxyl, and methine protons.
Table 1: Representative ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) fishersci.at | Multiplicity (Typical) |
| CH-OH | 4.280 | Quartet |
| CH₂-O | 4.232 | Quartet |
| OH | 3.52 | Broad Singlet |
| CH₃-CH | 1.415 | Doublet |
| CH₃-CH₂ | 1.297 | Triplet |
¹³C NMR spectroscopy complements ¹H NMR by providing insights into the carbon backbone. Predicted ¹³C NMR spectra for this compound show characteristic peaks corresponding to the carbonyl carbon, the carbon bearing the hydroxyl group, the methylene carbon of the ethyl group, and the two methyl carbons fishersci.nl.
FTIR and Raman spectroscopy are also utilized to study the structure of this compound. These techniques provide information about the vibrational modes of the molecule, confirming the presence of key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ester (C-O) linkages guidetopharmacology.orgwikidata.org. In situ FTIR spectroscopy, combined with mass spectrometry, has been used to study the plasma phase of ethyl lactate (B86563) during plasma polymerization, revealing changes in ester content and the appearance of fragments like CH₄, CO, CO₂, C₂H₄, and C₂H₂ as power increases cenmed.comwikipedia.org.
Mass Spectrometry
Mass spectrometry (MS) is employed for the identification and quantification of this compound, as well as for detecting impurities and studying its fragmentation patterns. Gas chromatography-mass spectrometry (GC-MS) is a common technique for this purpose, providing both chromatographic separation and molecular identification based on mass-to-charge ratios and fragmentation patterns fishersci.se.
Ion mobility spectrometry (IMS) coupled with mass spectrometry has been used to study the adduction behavior of this compound with solvent ions, revealing peaks corresponding to LnH⁺ and LmH3O⁺ adducts. The small mobility shift observed for certain ions with ethyl lactate suggests steric effects due to its size. Furthermore, residual gas analyzer (RGA) mass spectrometry has been combined with in situ FTIR spectroscopy to qualitatively and quantitatively probe the ethyl lactate plasma phase, allowing for the monitoring of ester-bearing species density under varying experimental parameters cenmed.com.
Chromatographic Methods for Purity, Composition, and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity, determining the composition, and quantifying the enantiomeric excess of this compound.
Gas Chromatography (GC)
Gas chromatography (GC), often coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is widely used for the purity analysis of this compound. Commercial this compound is typically characterized with a purity of ≥98.0% (sum of enantiomers) by GC. GC-FID methods have been developed for the sampling and analysis of ethyl lactate, including details on calibration and detection limits, with average desorption efficiencies around 97.82% and retention efficiencies averaging 95.7%.
GC is also applied for the analysis of volatile compounds in various matrices where ethyl lactate might be present, such as wines, allowing for its quantification along with other esters and alcohols. Purity tests for ethyl lactate and ethanol (B145695) mixtures have also been performed using GC-FID, with experimental purities estimated to be higher than 99.8%. GC-MS can further confirm the identity and purity of analyte peaks.
Enantiomeric Excess Determination
As a chiral compound, this compound exists as two enantiomers: (-)-Ethyl L-Lactate (the (S)-enantiomer) and (+)-Ethyl D-Lactate. The accurate determination of enantiomeric excess (ee) is critical for applications where stereospecificity is important. While direct chiral GC methods for this compound's enantiomeric excess are not explicitly detailed in all search results, the importance of optical purity is highlighted. Optical rotation measurements, often coupled with GC-MS, are used to indicate optically active impurities and determine the optical purity (% enantiomeric excess) of ethyl lactate enantiomers. The specific optical rotation of (-)-Ethyl L-Lactate is reported to be around -11.3° to -11.5° (neat or in ethanol).
Thermal Analysis Techniques for Phase Behavior and Transitions
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), provide valuable information about the phase behavior, transitions, and thermal properties of this compound and materials derived from it.
Differential Scanning Calorimetry (DSC)
DSC is used to investigate the melting behavior, crystallization, and glass transition temperatures of this compound and its mixtures. Studies have shown distinct melting points for the enantiomers and their racemic mixture.
Table 2: Melting Points of Ethyl Lactate Enantiomers and Racemic Mixture by DSC
| Compound / Mixture | Melting Point (Tm, °C) |
| (-)-Ethyl L-Lactate | -4.23 |
| (+)-Ethyl D-Lactate | -4.23 |
| Racemic Ethyl Lactate | -25.64 |
| Eutectic Point (L:D 60:40) | -26.95 |
These findings highlight the importance of DSC in distinguishing between the pure enantiomers and their mixtures, which can have significant implications for their physical properties and applications.
Beyond the pure compound, DSC is also crucial for characterizing the thermal properties of polylactides (PLA) when this compound is used as an initiator in their polymerization. DSC heating traces of polylactides prepared with this compound-initiated ring-opening polymerizations (ROPs) provide insights into their melting temperatures (Tm) and crystallization behavior, which are critical for understanding the material's performance. DSC has also been used to determine the purity of L-lactide (a precursor to PLA) by its melting point.
Advanced Characterization of Polymeric Materials Derived from this compound
This compound serves as a precursor for the synthesis of polylactide (PLA), a biodegradable polymer with diverse applications. Advanced analytical techniques are employed to characterize the molecular and structural properties of these derived polymeric materials.
Gel Permeation Chromatography (GPC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution of polymers like PLA. This includes measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which are crucial parameters influencing the physical and mechanical properties of the polymer.
Common solvents for GPC analysis of PLA include tetrahydrofuran (B95107) (THF) and chloroform (B151607). However, a challenge in PLA characterization by GPC with refractive index detection is the low refractive index increment (dn/dc) of PLA in THF (e.g., 0.042 mL/g), which is significantly lower than for other common polymers like polystyrene, affecting detector response.
GPC is also vital for monitoring polymer degradation and assessing batch-to-batch consistency. For instance, the weight-average molecular weight of polycondensed products obtained from this compound can be measured by GPC. High-molecular-weight PLA (Mw > 200 kDa) obtained from purified L-lactide (which can be derived from lactic acid, a precursor to this compound) is also characterized by GPC. GPC traces over time can show the depolymerization of PLA into small-molecule lactate esters, including ethyl lactate.
Table 3: Example GPC Parameters for Polylactic Acid (PLA)
| Parameter | Value ( g/mol ) |
| Number-Average Molecular Weight (Mn) | 7,487 |
| Weight-Average Molecular Weight (Mw) | 12,188 |
| Polydispersity Index (PDI) | 2.23 |
Small-Angle X-ray Scattering (SAXS)
Q & A
Basic Research Questions
Q. How can researchers determine the purity and structural integrity of ethyl L-lactate in solvent applications?
- Methodology : Use techniques like nuclear magnetic resonance (NMR) spectroscopy to verify stereochemical purity (enantiomeric excess) and gas chromatography-mass spectrometry (GC-MS) to detect impurities. Cross-reference with CAS 97-64-3 specifications for molecular weight (118.13 g/mol) and physical properties (e.g., boiling point, density) . For hydrogen-bonding analysis, employ infrared (IR) spectroscopy to identify hydroxyl and ester functional groups .
Q. What experimental protocols are recommended for measuring this compound’s thermophysical properties (e.g., viscosity, density) under varying conditions?
- Methodology : Conduct pressure–volume–temperature (PVT) and pressure–viscosity–temperature experiments using calibrated viscometers and densitometers. Compare results with Density Functional Theory (DFT) simulations to validate intermolecular interactions, such as hydrogen bonding and van der Waals forces . For reproducibility, document temperature ranges (e.g., 20–160°C) and pressure conditions .
Q. How should this compound be synthesized at the laboratory scale for high enantiomeric purity?
- Methodology : Utilize enzymatic catalysis (e.g., Candida antarctica lipase B) for stereoselective esterification of L-lactic acid with ethanol. Monitor reaction kinetics via HPLC and optimize parameters (pH, temperature, substrate molar ratio) to achieve >98% enantiomeric excess . Validate scalability using batch reactors with inert gas purging to prevent oxidation .
Advanced Research Questions
Q. How do conflicting data on this compound’s solvent efficiency arise in polymerization studies, and how can they be resolved?
- Analysis : Discrepancies in polymerization rates or molecular weight distributions may stem from catalyst choice (e.g., SnCl₂ vs. SnOct₂) or initiator purity. For example, SnCl₂ catalyzes L-lactide polymerization with this compound as an initiator, yielding polylactides with Mn ~4,000–10,000 g/mol, whereas SnOct₂ may introduce side reactions . Resolve contradictions by standardizing catalyst purity and reaction conditions (e.g., 140°C, bulk vs. solution polymerization) .
Q. What computational and experimental approaches are effective for modeling this compound’s liquid-phase behavior in green solvent applications?
- Methodology : Combine classical molecular dynamics (MD) simulations with Monte Carlo/Gibbs ensemble methods to predict phase equilibria and solvation dynamics. Validate against experimental PVT data and viscosity profiles. Note that intra- vs. intermolecular hydrogen bonding ratios significantly impact solvent polarity and miscibility . For COSMO-RS simulations, use forcefields calibrated for ester solvents .
Q. How can this compound-based aqueous two-phase systems (ATPS) be optimized for biomolecule partitioning?
- Methodology : Screen phase-forming components (e.g., this compound with tartrate salts) to adjust partition coefficients. For flavonoid extraction (e.g., rutin), optimize ATPS composition (e.g., 25% w/w this compound, pH 5–7) and quantify partitioning via UV-Vis spectroscopy. Validate system recyclability to align with green chemistry principles .
Q. What strategies mitigate batch-to-batch variability in this compound’s performance as a chain-transfer agent (CTA) in radical polymerizations?
- Analysis : Variability often arises from trace moisture or residual acids. Implement strict drying protocols (e.g., molecular sieves, argon sparging) and characterize CTA purity via titration. In controlled radical polymerization of 1-vinyl-2-pyrrolidinone, maintain a molar ratio of [monomer]/[CTA] = 100–200 to achieve narrow dispersity (Ð < 1.5) .
Data Contradiction and Reproducibility
Q. Why do reported hydrogen-bonding strengths of this compound vary across computational studies?
- Resolution : Differences in DFT functional selection (e.g., B3LYP vs. M06-2X) or basis sets affect predicted bond energies. Cross-validate with experimental IR/Raman spectra and MD simulations. Studies show intermolecular H-bonding dominates at lower temperatures, while intramolecular interactions prevail at higher temperatures .
Q. How can researchers reconcile discrepancies in this compound’s neuroprotective efficacy reported in cell-based studies?
- Note : Ethyl L-lactate’s direct neuroprotective role is not well-documented; most studies (e.g., on sodium L-lactate) focus on lactate metabolism. If investigating ethyl derivatives, design dose-response assays (e.g., 5–25 mM) in neuronal models (e.g., SH-SY5Y) and measure outcomes like BDNF release via ELISA, controlling for esterase activity .
Methodological Best Practices
- Experimental Design : Pre-screen literature for analogous reaction conditions (e.g., solvent-free esterifications, polymerization catalysts) and obtain PI approval for scaling untested protocols .
- Data Reporting : Include raw datasets (e.g., MALDI-TOF spectra for polymer analysis) and negative results to aid reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
